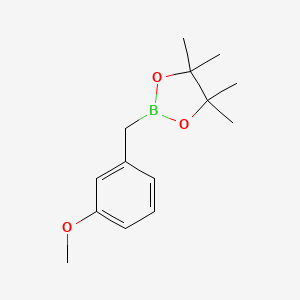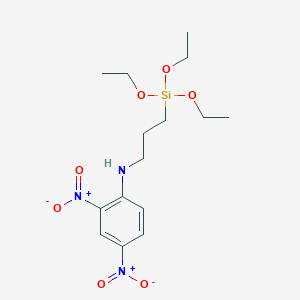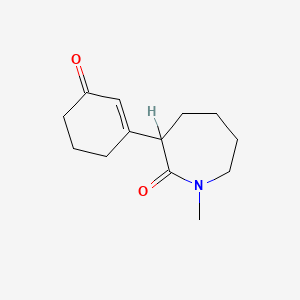
2-氯-3-碘-6-(三氟甲基)吡啶
概述
描述
2-Chloro-3-iodo-6-(trifluoromethyl)pyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of chlorine, iodine, and trifluoromethyl groups attached to a pyridine ring. The unique combination of these substituents imparts distinct chemical properties to the molecule, making it valuable in various scientific and industrial applications.
科学研究应用
2-Chloro-3-iodo-6-(trifluoromethyl)pyridine has diverse applications in scientific research:
作用机制
Target of Action
Trifluoromethylpyridines, a class of compounds to which 2-chloro-3-iodo-6-(trifluoromethyl)pyridine belongs, are widely used in the agrochemical and pharmaceutical industries . They are known to interact with a variety of biological targets, depending on their specific structural motifs .
Mode of Action
Trifluoromethylpyridines are known to interact with their targets through a combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It’s worth noting that trifluoromethylpyridines are often used in the synthesis of agrochemicals and pharmaceuticals, suggesting they may play a role in a variety of biochemical pathways .
Pharmacokinetics
The physicochemical properties of trifluoromethylpyridines, such as their lipophilicity and electronegativity, can significantly impact their pharmacokinetic behavior .
Result of Action
Trifluoromethylpyridines are known to exhibit a range of biological activities due to the unique properties of the fluorine atom and the pyridine moiety .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloro-3-iodo-6-(trifluoromethyl)pyridine. For instance, the compound is light-sensitive and should be stored away from oxidizing agents in a cool, dry, and well-ventilated condition . Furthermore, the biological activity of fluorinated compounds like 2-Chloro-3-iodo-6-(trifluoromethyl)pyridine can be influenced by environmental factors .
生化分析
Biochemical Properties
2-Chloro-3-iodo-6-(trifluoromethyl)pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s trifluoromethyl group is known to enhance its binding affinity to target proteins, thereby modulating their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds . These interactions can lead to either inhibition or activation of the enzymes, depending on the specific context and concentration of 2-Chloro-3-iodo-6-(trifluoromethyl)pyridine.
Cellular Effects
The effects of 2-Chloro-3-iodo-6-(trifluoromethyl)pyridine on cellular processes are diverse and significant. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound can modulate the activity of key signaling molecules such as kinases and phosphatases, leading to alterations in downstream signaling pathways . This modulation can result in changes in gene expression profiles, affecting various cellular functions such as proliferation, differentiation, and apoptosis. Additionally, 2-Chloro-3-iodo-6-(trifluoromethyl)pyridine can impact cellular metabolism by altering the activity of metabolic enzymes and influencing the flux of metabolites through different pathways .
Molecular Mechanism
At the molecular level, 2-Chloro-3-iodo-6-(trifluoromethyl)pyridine exerts its effects through several mechanisms. One of the primary mechanisms involves its binding interactions with biomolecules. The trifluoromethyl group enhances the compound’s ability to form strong interactions with target proteins, leading to changes in their conformation and activity . This can result in either inhibition or activation of the target proteins, depending on the specific context. Additionally, 2-Chloro-3-iodo-6-(trifluoromethyl)pyridine can influence gene expression by modulating the activity of transcription factors and other regulatory proteins . These changes in gene expression can have downstream effects on various cellular processes and functions.
Temporal Effects in Laboratory Settings
The temporal effects of 2-Chloro-3-iodo-6-(trifluoromethyl)pyridine in laboratory settings are influenced by its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation over time, especially when exposed to light and oxidizing agents . Long-term exposure to 2-Chloro-3-iodo-6-(trifluoromethyl)pyridine has been shown to result in cumulative effects on cellular function, including alterations in cell signaling, gene expression, and metabolism . These effects can vary depending on the concentration and duration of exposure.
Dosage Effects in Animal Models
The effects of 2-Chloro-3-iodo-6-(trifluoromethyl)pyridine in animal models are dose-dependent. At low doses, the compound can exert beneficial effects by modulating the activity of target proteins and pathways . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific concentration ranges. These findings highlight the importance of careful dosage optimization in experimental and therapeutic applications.
Metabolic Pathways
2-Chloro-3-iodo-6-(trifluoromethyl)pyridine is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with other molecules . These metabolic transformations can influence the compound’s activity and toxicity, as well as its overall pharmacokinetic profile. Additionally, 2-Chloro-3-iodo-6-(trifluoromethyl)pyridine can affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes .
Transport and Distribution
The transport and distribution of 2-Chloro-3-iodo-6-(trifluoromethyl)pyridine within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, influencing its intracellular concentration and localization . Additionally, binding proteins can facilitate the compound’s distribution within different cellular compartments and tissues, affecting its overall bioavailability and activity . These transport and distribution mechanisms play a crucial role in determining the compound’s pharmacokinetic and pharmacodynamic properties.
Subcellular Localization
The subcellular localization of 2-Chloro-3-iodo-6-(trifluoromethyl)pyridine is influenced by targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, where it exerts its effects on target proteins and pathways . These localization patterns can be mediated by specific targeting signals within the compound’s structure, as well as by interactions with other cellular proteins . The subcellular localization of 2-Chloro-3-iodo-6-(trifluoromethyl)pyridine can significantly impact its activity and function, influencing various cellular processes and outcomes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-iodo-6-(trifluoromethyl)pyridine typically involves halogenation reactions. One common method is the halogen exchange reaction, where a precursor pyridine compound undergoes chlorination and iodination under controlled conditions. For instance, the reaction of 2-chloro-3-iodopyridine with trifluoromethylating agents can yield the desired compound .
Industrial Production Methods: Industrial production of this compound often employs large-scale halogenation processes. These processes are optimized for high yield and purity, involving the use of specialized reactors and catalysts to facilitate the halogen exchange reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production .
化学反应分析
Types of Reactions: 2-Chloro-3-iodo-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: This compound can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as organolithium or Grignard reagents are commonly used for halogen substitution.
Coupling Reactions: Palladium catalysts and boron reagents are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups onto the pyridine ring .
相似化合物的比较
- 2-Chloro-5-iodo-3-(trifluoromethyl)pyridine
- 2,3-Dichloro-5-(trifluoromethyl)pyridine
- 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine
Comparison: Compared to its analogs, 2-Chloro-3-iodo-6-(trifluoromethyl)pyridine exhibits unique reactivity due to the specific positioning of its substituents. The presence of both chlorine and iodine atoms allows for selective functionalization, making it a versatile intermediate in organic synthesis .
属性
IUPAC Name |
2-chloro-3-iodo-6-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF3IN/c7-5-3(11)1-2-4(12-5)6(8,9)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQDHZJUOSNEOQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1I)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF3IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50447820 | |
| Record name | 2-chloro-3-iodo-6-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50447820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205240-59-1 | |
| Record name | 2-chloro-3-iodo-6-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50447820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-3-iodo-6-(trifluoromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Imidazo[1,2-f]phenanthridine](/img/structure/B1589575.png)
![2,3,5,6-Tetrahydro-7H-indeno[5,6-B]furan-7-one](/img/structure/B1589576.png)






